molecular formula C16H31ClO B8791833 14-Methylpentadecanoyl chloride CAS No. 74918-57-3

14-Methylpentadecanoyl chloride

Cat. No. B8791833
CAS RN: 74918-57-3
M. Wt: 274.9 g/mol
InChI Key: IDFHDQVZMFKVIW-UHFFFAOYSA-N
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Description

14-Methylpentadecanoyl chloride is a chemical compound with the molecular formula C16H31ClO and a molecular weight of 274.87 . It is also known by the synonym "isohexadecanoyl chloride" .


Molecular Structure Analysis

The molecular structure of 14-Methylpentadecanoyl chloride consists of 16 carbon atoms, 31 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be found in the referenced databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 14-Methylpentadecanoyl chloride such as boiling point, melting point, and density are not explicitly provided in the search results .

Safety And Hazards

Specific safety and hazard information for 14-Methylpentadecanoyl chloride is not provided in the search results. It’s always important to handle chemical compounds with appropriate safety measures .

properties

CAS RN

74918-57-3

Product Name

14-Methylpentadecanoyl chloride

Molecular Formula

C16H31ClO

Molecular Weight

274.9 g/mol

IUPAC Name

14-methylpentadecanoyl chloride

InChI

InChI=1S/C16H31ClO/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3

InChI Key

IDFHDQVZMFKVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isohexadecanoic acid (20 g, 0.078 mol) and thionyl chloride (7.2 ml, 0.0984 mol) were refluxed together gently for 1 hour to produce isohexadecanoyl chloride and the reaction was monitored by infra-red spectroscopy. Excess thionyl chloride was distilled away under rotary pump vacuum at reflux temperature. The acyl chloride was dissolved in n-hexane (50 ml) and slowly added to a chilled stirred solution of n-propylamine (7.05 ml, 0.0858 mol, m 0.1 excess). The solution also contained triethylamine (12 ml, 0.0858 mol, 0.1 excess) in n-hexane (200 ml) to ensure base conditions. After the addition was completed the reaction mixture was stirred at room temperature for 3 hours until all the acyl chloride was consumed. This was detected by monitoring the shift in the carbonyl frequency by infra-red spectroscopy. A product mixture was produced which consisted of N-(n-propyl)-isohexadecamide. The produce mixture was washed with water (2×200 ml), 6M hydrochloric acid (4×100 ml), water (100 ml), saturated aqueous sodium bicarbonate (1×100 ml), saturated aqueous sodium chloride (1×100 ml) and dried over MgSO4 before being filtered and rotary evaporated to yield a yellow oil (22.4 g, 96.5%). Infra-red spectroscopy (liquid film) detected absorption peaks at 3280 cm-1 (broad, strong), 3080 cm-1 strong, 1630 cm-1 (strong) and 1540 cm-1 (strong).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One

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